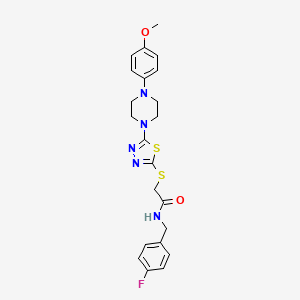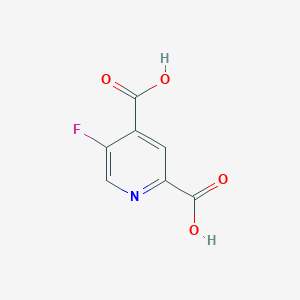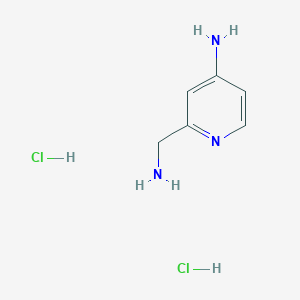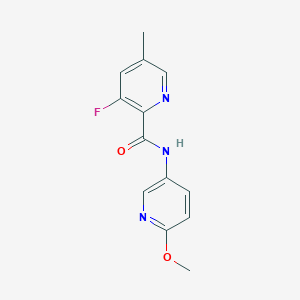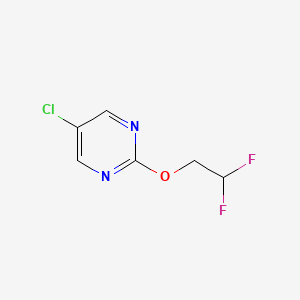
5-Chloro-2-(2,2-difluoroethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their importance in medicinal and pharmaceutical applications due to their nitrogen-containing structure .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves halogenated intermediates. For instance, 5-(2-haloethyl)pyrimidine derivatives have been synthesized using halogenating agents such as hydroiodic acid and phosphoryl chloride . The synthesis of 5-chloro-2,4,6-trifluoropyrimidine, which is closely related to the compound of interest, has been explored as a scaffold for further functionalization through nucleophilic aromatic substitution reactions . However, the presence of multiple halogens can lead to mixtures of products, complicating the synthesis . Similarly, chlorination of perfluoroalkyl-substituted uracils has been used to synthesize chlorinated pyrimidine diones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR spectroscopy and X-ray crystallography. For example, the structure of chlorinated pyrimidine diones was confirmed using these techniques . The crystal structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was determined to crystallize in the monoclinic space group, with significant intermolecular interactions contributing to the stability of the crystal packing .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with nucleophiles has been investigated, as seen in the reactions of chlorinated pyrimidine-2,4(3H,5H)-diones . The formation of n-σ* complexes and the behavior of pyrimidine derivatives toward molecular iodine have also been studied, indicating potential applications in drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of halogen atoms can affect the compound's reactivity and interactions with other molecules. The crystal packing and stability are often determined by weak but significant interactions such as hydrogen bonding and π-π interactions . The electronic properties, such as HOMO and LUMO energies, can be calculated using quantum chemical calculations, providing insights into the charge transfer within the molecule .
科学的研究の応用
Chemistry and Pharmacology
Fluorinated pyrimidines (FPs), including compounds related to 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine, play a pivotal role in the treatment of cancer, with 5-fluorouracil (5-FU) being the most prominent example. These compounds have been the subject of extensive research to understand their synthesis, metabolism, and the mechanisms by which they exert their therapeutic effects. Recent advancements have focused on the precise use of FPs in personalized medicine, leveraging fluorine chemistry to enhance the efficacy and targeting of cancer treatments. This includes the development of novel synthesis methods for FPs and their incorporation into RNA and DNA for mechanistic studies. Insights into the structural and dynamic perturbations of nucleic acids by FPs have emerged from both computational and experimental studies, elucidating new targets and mechanisms of action beyond the classical inhibition of thymidylate synthase (TS) (Gmeiner, 2020).
Synthetic Pathways and Hybrid Catalysts
The synthesis and functionalization of pyrimidine cores, including structures related to this compound, have been extensively explored for their broad applicability in medicinal chemistry. Recent reviews highlight the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are significant for their medicinal and pharmaceutical relevance. These synthetic strategies employ a variety of catalysts including organocatalysts, metal catalysts, and green solvents, showcasing the versatility of pyrimidine derivatives in drug development (Parmar, Vala, & Patel, 2023).
Mechanistic Insights and Biological Interactions
Understanding the tautomeric equilibria and molecular interactions of pyrimidine bases, including chlorinated and fluorinated derivatives, provides foundational insights into their biological activities. The stability of these tautomers in different environments is crucial for their integration into biological systems and their pharmacological actions. Studies have focused on the biophysical and computational analyses of pyrimidine derivatives to comprehend their roles in nucleic acid stability and function, which is essential for designing more effective therapeutic agents (Person et al., 1989).
Therapeutic Applications and Anti-inflammatory Properties
Pyrimidine derivatives exhibit a wide range of therapeutic effects, including anti-inflammatory properties. Research into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of pyrimidine compounds has demonstrated their potential as anti-inflammatory agents. This includes the exploration of various synthetic methods to produce novel pyrimidine derivatives with enhanced activity and reduced toxicity, offering promising directions for future drug development (Rashid et al., 2021).
特性
IUPAC Name |
5-chloro-2-(2,2-difluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQUSORPXSXCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

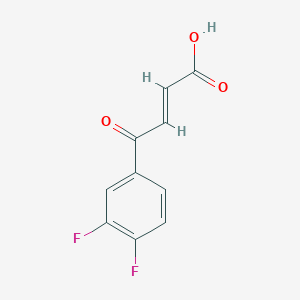
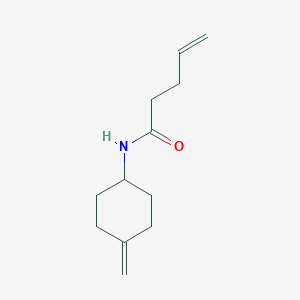
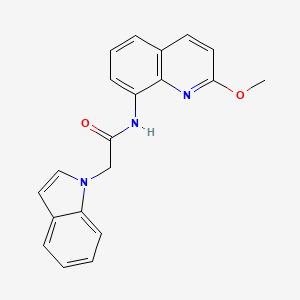
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)
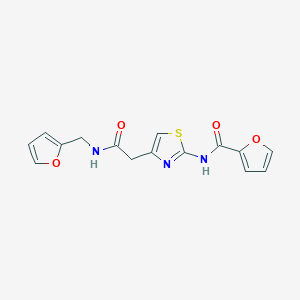
![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)
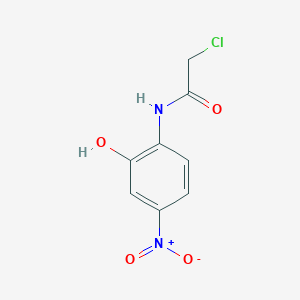
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)
